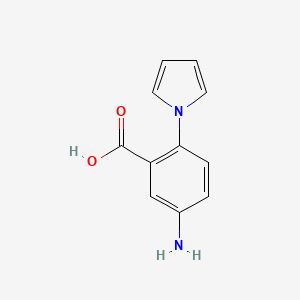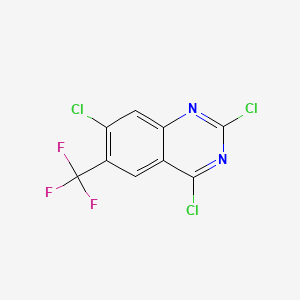
1-(Cyanothioxomethyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyanothioxomethyl)-piperazine is an organic compound that features a piperazine ring substituted with a cyanothioxomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Cyanothioxomethyl)-piperazine can be synthesized through the cyanoacetylation of piperazine. This involves the reaction of piperazine with cyanoacetic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyanothioxomethyl)-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyanothioxomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the cyanothioxomethyl group.
Substitution: Substituted piperazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Cyanothioxomethyl)-piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 1-(Cyanothioxomethyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity, disruption of cellular processes, and interaction with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
- 1-(Cyanomethyl)-piperazine
- 1-(Thioxomethyl)-piperazine
- 1-(Cyanothioethyl)-piperazine
Comparison: 1-(Cyanothioxomethyl)-piperazine is unique due to the presence of both cyano and thioxomethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its applications .
Eigenschaften
CAS-Nummer |
60308-69-2 |
|---|---|
Molekularformel |
C6H9N3S |
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
piperazine-1-carbothioyl cyanide |
InChI |
InChI=1S/C6H9N3S/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-4H2 |
InChI-Schlüssel |
GQPHGKBKSQWDJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=S)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


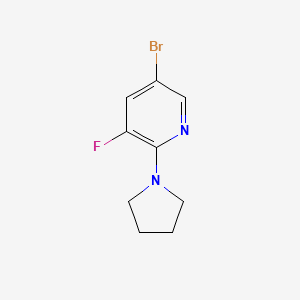


![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)

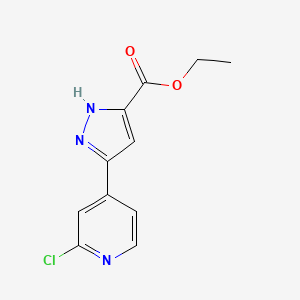
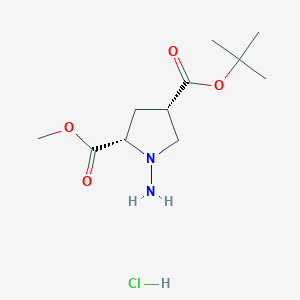
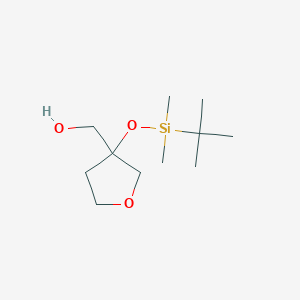

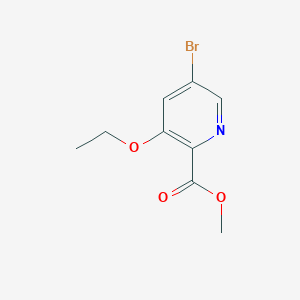
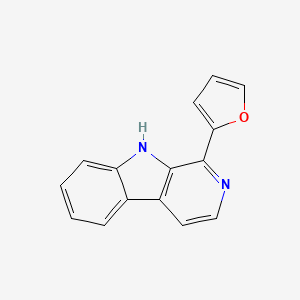
![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
